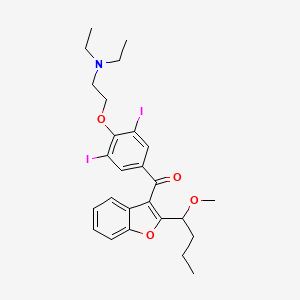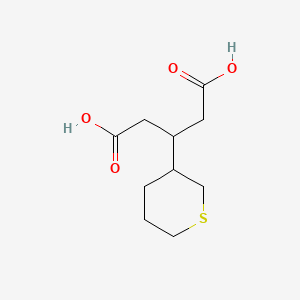
4-Bromo Phenylephrine 3-O-(2-Methoxyethoxymethyl) Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo Phenylephrine 3-O-(2-Methoxyethoxymethyl) Ether is a chemical compound with the molecular formula C13H20BrNO4 It is a derivative of phenylephrine, an alpha-1 adrenergic receptor agonist commonly used as a decongestant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo Phenylephrine 3-O-(2-Methoxyethoxymethyl) Ether typically involves multiple steps. One common route includes the bromination of phenylephrine followed by the introduction of the 2-methoxyethoxymethyl ether group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The etherification step involves reacting the brominated phenylephrine with 2-methoxyethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-Bromo Phenylephrine 3-O-(2-Methoxyethoxymethyl) Ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ether group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of de-brominated or de-etherified products.
科学的研究の応用
4-Bromo Phenylephrine 3-O-(2-Methoxyethoxymethyl) Ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, especially in the context of adrenergic receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo Phenylephrine 3-O-(2-Methoxyethoxymethyl) Ether is primarily related to its interaction with alpha-1 adrenergic receptors. The bromine atom and the ether group can influence the binding affinity and selectivity of the compound. Upon binding to the receptor, it can activate the G-protein coupled receptor pathway, leading to vasoconstriction and increased blood pressure .
類似化合物との比較
Similar Compounds
Phenylephrine: The parent compound, commonly used as a decongestant.
4-Bromo Phenylephrine: Lacks the 2-methoxyethoxymethyl ether group.
3-Methoxyphenylephrine: Lacks the bromine atom.
Uniqueness
4-Bromo Phenylephrine 3-O-(2-Methoxyethoxymethyl) Ether is unique due to the presence of both the bromine atom and the 2-methoxyethoxymethyl ether group. These modifications can enhance its chemical stability, binding affinity, and selectivity towards specific receptors, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(1R)-1-[4-bromo-3-(2-methoxyethoxymethoxy)phenyl]-2-(methylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4/c1-15-8-12(16)10-3-4-11(14)13(7-10)19-9-18-6-5-17-2/h3-4,7,12,15-16H,5-6,8-9H2,1-2H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUOQBTGYHEEE-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Br)OCOCCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)Br)OCOCCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)


![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)




![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
![sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide](/img/structure/B584457.png)
